Cas no 1934781-29-9 (2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde)

2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a versatile heterocyclic compound featuring a benzaldehyde core substituted with a bromo group and a 2-methylimidazole moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromo substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the imidazole group offers coordination potential for metal-catalyzed processes. Its well-defined molecular architecture ensures consistent performance in constructing complex scaffolds. The compound is typically supplied with high purity, ensuring reliability in research and industrial settings. Proper handling under inert conditions is recommended due to its sensitivity.
2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde structure
1934781-29-9 structure
Product Name:2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde
CAS No:1934781-29-9
MF:C11H9BrN2O
MW:265.105961561203
CID:5701922
PubChem ID:130835001
Update Time:2025-05-24

2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde
    • 1934781-29-9
    • EN300-1293243
    • Benzaldehyde, 2-bromo-6-(2-methyl-1H-imidazol-1-yl)-
    • Inchi: 1S/C11H9BrN2O/c1-8-13-5-6-14(8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3
    • InChI Key: WLJPIROSRIDRRJ-UHFFFAOYSA-N
    • SMILES: C(=O)C1=C(N2C(C)=NC=C2)C=CC=C1Br

Computed Properties

  • Exact Mass: 263.98983g/mol
  • Monoisotopic Mass: 263.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 425.6±55.0 °C(Predicted)
  • pka: 6.28±0.10(Predicted)

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Additional information on 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Comprehensive Overview of 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 1934781-29-9)

2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 1934781-29-9) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzaldehyde derivative is characterized by its unique molecular structure, featuring a bromo substituent and a 2-methylimidazole moiety. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound��s imidazole ring is a critical functional group, often associated with enhanced binding affinity in drug-receptor interactions. Researchers are increasingly exploring its potential in targeted drug delivery systems, a trending topic in precision medicine. With the rise of AI-driven drug discovery, 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde has been flagged in computational studies for its compatibility with fragment-based drug design (FBDD), a method gaining traction due to its efficiency in identifying lead compounds.

In agrochemical applications, this compound’s aldehyde group and heterocyclic framework contribute to its role as a precursor for crop protection agents. As sustainable agriculture becomes a global priority, the demand for eco-friendly chemical intermediates like 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is expected to rise. Its potential in green chemistry aligns with the industry’s shift toward reducing environmental impact, a key concern among stakeholders.

From a synthetic chemistry perspective, the compound’s bromine atom offers versatility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, a frequent subject in organic synthesis forums and academic research. The compound’s stability under various conditions also makes it a reliable candidate for high-throughput screening (HTS), a technique widely adopted in modern drug development pipelines.

Analytical studies of 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde often employ advanced techniques like NMR spectroscopy and mass spectrometry to verify purity and structural integrity. These methods are frequently discussed in analytical chemistry communities, reflecting the compound’s relevance in quality control protocols. Additionally, its UV-visible absorption properties have sparked interest in materials science, particularly in the design of organic semiconductors and photocatalysts.

As the scientific community continues to explore structure-activity relationships (SAR), 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde remains a compound of interest due to its modular reactivity. Its applications span from medicinal chemistry to material science, making it a multifaceted tool for innovation. With ongoing advancements in computational modeling and automated synthesis, this compound is poised to play a pivotal role in future breakthroughs.

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